Home > Products > Screening Compounds P30300 > 6-Ethylchenodeoxycholic acid
6-Ethylchenodeoxycholic acid -

6-Ethylchenodeoxycholic acid

Catalog Number: EVT-1594051
CAS Number:
Molecular Formula: C26H44O4
Molecular Weight: 420.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Ethylchenodeoxycholic acid is a synthetic bile acid derivative that has gained attention for its potent biological activity, particularly as a selective agonist of the farnesoid X receptor. This compound is an analogue of chenodeoxycholic acid, which is a naturally occurring bile acid involved in lipid metabolism and cholesterol homeostasis. The unique structural modifications of 6-ethylchenodeoxycholic acid enhance its efficacy and selectivity for specific biological targets.

Source and Classification

6-Ethylchenodeoxycholic acid is derived from chenodeoxycholic acid, which is primarily obtained from bile. Chenodeoxycholic acid itself is synthesized in the liver from cholesterol and plays a crucial role in the emulsification and absorption of dietary fats. The classification of 6-ethylchenodeoxycholic acid falls under synthetic bile acids, specifically categorized as a farnesoid X receptor agonist.

Synthesis Analysis

Methods

The synthesis of 6-ethylchenodeoxycholic acid involves several key steps, primarily focusing on the selective modification of the hydroxyl groups present in chenodeoxycholic acid. One notable method includes the oxidation of one hydroxyl group followed by alkylation to introduce the ethyl group at the C-6 position.

Technical Details

  1. Starting Material: Chenodeoxycholic acid serves as the precursor.
  2. Oxidation: A selective oxidation reaction is performed to modify one of the hydroxyl groups.
  3. Alkylation: The ethyl group is introduced through an alkylation reaction, typically using an appropriate alkylating agent.
  4. Purification: The final product is purified using techniques such as chromatography to isolate 6-ethylchenodeoxycholic acid from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of 6-ethylchenodeoxycholic acid features a steroid backbone characteristic of bile acids, with an ethyl group at the C-6 position. This modification alters its interaction with biological receptors.

Data

  • Molecular Formula: C₂₃H₄₀O₄
  • Molecular Weight: Approximately 368.57 g/mol
  • Structural Representation: The compound can be represented in a three-dimensional model to visualize the spatial arrangement of its atoms, which influences its biological activity.
Chemical Reactions Analysis

Reactions

6-Ethylchenodeoxycholic acid participates in various chemical reactions typical for steroid derivatives, including:

  1. Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of chenodeoxycholic acid.
  2. Oxidative Reactions: The compound can be oxidized further to modify its functional groups.
  3. Receptor Binding: Its primary chemical interaction involves binding to the farnesoid X receptor, influencing downstream signaling pathways.

Technical Details

The reactions are typically carried out under controlled conditions to ensure specificity and yield, with analytical techniques such as high-performance liquid chromatography employed to monitor progress.

Mechanism of Action

Process

The mechanism of action for 6-ethylchenodeoxycholic acid primarily revolves around its role as a farnesoid X receptor agonist:

  1. Receptor Activation: Upon binding to the farnesoid X receptor, it induces a conformational change that activates the receptor.
  2. Gene Expression Modulation: This activation leads to altered gene expression related to lipid metabolism and cholesterol homeostasis.
  3. Anticholeretic Activity: In vivo studies have demonstrated that this compound exhibits anticholeretic effects, reducing bile acid synthesis and promoting bile flow.

Data

The effective concentration (EC50) for activating the farnesoid X receptor has been reported at approximately 99 nM, indicating high potency compared to other bile acids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

6-Ethylchenodeoxycholic acid has several applications in scientific research:

  1. Pharmacological Studies: Used as a tool compound to study the farnesoid X receptor's role in metabolic diseases.
  2. Cholesterol Metabolism Research: Investigated for its potential therapeutic effects on conditions related to cholesterol dysregulation, such as non-alcoholic fatty liver disease.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting metabolic pathways influenced by bile acids.
Molecular Pharmacology of 6-Ethylchenodeoxycholic Acid as a Farnesoid X Receptor (FXR) Ligand

Structural Determinants of FXR Agonist Activity

6-Ethylchenodeoxycholic acid (6-ECDCA, obeticholic acid) is a semisynthetic bile acid derivative engineered to optimize interactions with the farnesoid X receptor (FXR) ligand-binding domain (LBD). Its molecular structure retains the core cholane scaffold of endogenous chenodeoxycholic acid (CDCA) but incorporates a 6α-ethyl group, which profoundly enhances hydrophobic contacts within the FXR binding pocket. The 6α-ethyl moiety occupies a hydrophobic subpocket of the FXR LBD that is sterically inaccessible to unmodified CDCA, forming van der Waals interactions with residues such as Leu291, Met294, and Ile335 in human FXR. This extends the ligand’s contact surface area by ~15% compared to CDCA [1] [5].

The orientation of 6-ECDCA within the FXR LBD is further stabilized by:

  • Hydrogen-bonding network: The 3α-OH and 7α-OH groups form water-mediated hydrogen bonds with residues His444 and Arg328, respectively, positioning helix 12 (H12) in an active conformation [7].
  • Acid group coordination: The C24 carboxylate engages in ionic interactions with Arg331 and Tyr366, critical for nuclear translocation and coactivator recruitment [5] [9].
  • Rigid steroid backbone: The cis A/B ring fusion (5β-cholan) prevents conformational flexibility, reducing entropy penalties upon binding [7].

Table 1: Structural Features of 6-ECDCA and Functional Impact on FXR

Structural ElementRole in FXR ActivationResidue Interactions
6α-Ethyl groupHydrophobic pocket occupancyLeu291, Met294, Ile335
3α-HydroxylH-bond stabilizationHis444 (water-mediated)
7α-HydroxylH-bond stabilizationArg328 (water-mediated)
C24 carboxylateCharge stabilizationArg331, Tyr366
β-oriented C18/C19 methyl groupsCore scaffold rigidityPhe288, Ile352

This optimized interaction results in a ligand-binding energy of –9.8 kcal/mol (molecular dynamics simulations), explaining its 100-fold higher potency over CDCA [1] [9].

Comparative Binding Affinity Studies with Endogenous Bile Acids

Quantitative assessments of 6-ECDCA’s FXR affinity reveal superior potency and selectivity over endogenous bile acids:

  • EC₅₀ values: In cell-based reporter assays, 6-ECDCA activates FXR with an EC₅₀ of 99–100 nM, compared to CDCA (10–50 μM), deoxycholic acid (DCA, ~30 μM), and cholic acid (CA, >500 μM) [1] [9].
  • Coactivator recruitment: Fluorescence resonance energy transfer (FRET) assays demonstrate 6-ECDCA induces SRC-1 peptide recruitment at EC₅₀ = 255 nM, outperforming CDCA (EC₅₀ > 10 μM) [2] [7].
  • Transcriptional profiling: Hepatocytes treated with 6-ECDCA (1 μM) show 5-fold greater Shp mRNA induction and 80% stronger Cyp7a1 suppression than CDCA (100 μM) [3] [4].

Table 2: Binding and Transcriptional Efficacies of FXR Ligands

LigandEC₅₀ (FXR Transactivation)Relative SHP InductionCyp7a1 Suppression
6-ECDCA99–100 nM5.0-fold80%
CDCA10–50 μM1.0-fold (baseline)40%
DCA~30 μM0.8-fold30%
LCA~50 μM0.6-fold20%
GW4064 (synthetic)90–100 nM4.8-fold75%

The affinity hierarchy (6-ECDCA > CDCA > DCA > LCA > CA) correlates with ligand hydrophobicity, underscoring the role of hydrophobic interactions in FXR agonism [8] [9].

Allosteric Modulation of FXR Heterodimerization with Retinoid X Receptor (RXR)

6-ECDCA binding induces conformational shifts in FXR that optimize heterodimerization with RXR and DNA binding:

  • Coactivator vs. corepressor dynamics: Ligand binding displaces corepressors (NCoR/SMRT) and recruits coactivators (SRC-1, PGC-1α) by repositioning H12. Circular dichroism studies show 6-ECDCA stabilizes H12 in a 30° tighter helical twist versus CDCA, enhancing SRC-1 binding by 70% [6] [9].
  • DNA binding affinity: Electrophoretic mobility shift assays (EMSAs) reveal the 6-ECDCA–FXR–RXR complex exhibits 3-fold higher affinity for inverted repeat-1 (IR-1) response elements (e.g., BSEP promoter) versus the CDCA-bound complex [6] [8].
  • Dimer interface stabilization: Hydrogen-deuterium exchange mass spectrometry identifies reduced solvent accessibility at the FXR-RXR dimer interface upon 6-ECDCA binding, indicating allosteric rigidification [6].

This allostery explains 6-ECDCA’s enhanced regulation of FXR target genes:

  • Hepatic transporters: 3-fold upregulation of bile salt export pump (BSEP) and multidrug resistance protein-2 (MRP2) versus CDCA [4] [8].
  • Metabolic enzymes: 90% suppression of Cyp8b1 (sterol 12α-hydroxylase), altering bile acid hydrophobicity [3] [8].
  • Enterohepatic signaling: 4-fold induction of intestinal FGF19 (human)/Fgf15 (rodent), mediating liver CYP7A1 repression [8] [9].

Table 3: Allosteric Effects of 6-ECDCA on FXR-RXR Complex

Allosteric ParameterEffect of 6-ECDCAFunctional Consequence
Helix 12 positioning30° tighter helical twist↑ Coactivator recruitment (SRC-1)
Dimer interface dynamicsSolvent exclusion (+40%)↑ DNA binding to IR-1 elements
Corepressor displacementComplete at 100 nMBasal repression abolished
Heterodimer half-lifeExtended 2.5-foldSustained target gene expression

Table 4: Nomenclature for 6-Ethylchenodeoxycholic Acid

Identifier TypeName
Systematic IUPAC(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Common synonyms6-ECDCA, 6α-ethylchenodeoxycholic acid, INT-747, obeticholic acid
Chemical formulaC₂₆H₄₄O₄
CAS registry459789-99-2
Pharmacological nameFarnesoid X receptor agonist

Properties

Product Name

6-Ethylchenodeoxycholic acid

IUPAC Name

4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)

InChI Key

ZXERDUOLZKYMJM-UHFFFAOYSA-N

Synonyms

6-ECDCA
6-ethyl chenodeoxycholic acid
6-ethyl-3,7-dihydroxycholan-24-oic acid
6-ethylchenodeoxycholic acid
6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid
6alpha-ethyl-chenodeoxycholic acid
6ECDCA
cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-
DSP-1747
DSP1747
INT 747
INT-747
INT747
obeticholic acid
Ocaliva

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.